molecular formula C10H15NO2 B15329888 4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol

4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol

Cat. No.: B15329888
M. Wt: 181.23 g/mol
InChI Key: KIHOSMCRXRMBSS-UHFFFAOYSA-N
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Description

4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol is an organic compound with the molecular formula C10H15NO2 This compound is characterized by the presence of an amino group, a hydroxyl group, and two methyl groups attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol typically involves the reaction of 4-nitrile-2-fluorine-benzaldehyde with appropriate reagents. The preparation of the target compound can be achieved through steps such as imidization and chiral addition . The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.

    Industry: The compound is utilized in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of signaling pathways, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Amino-2-hydroxyethyl)phenol hydrochloride
  • 4-(1-Amino-2-hydroxyethyl)benzene-1,3-diol
  • ®-4-(1-Amino-2-hydroxyethyl)-2-nitrophenol

Uniqueness

4-(1-Amino-2-hydroxyethyl)-2,6-dimethylphenol is unique due to the presence of both amino and hydroxyl groups on a phenol ring, along with two methyl groups. This specific arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-(1-amino-2-hydroxyethyl)-2,6-dimethylphenol

InChI

InChI=1S/C10H15NO2/c1-6-3-8(9(11)5-12)4-7(2)10(6)13/h3-4,9,12-13H,5,11H2,1-2H3

InChI Key

KIHOSMCRXRMBSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)C(CO)N

Origin of Product

United States

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